molecular formula C36H61N5O7S B1676965 Narlaprevir CAS No. 865466-24-6

Narlaprevir

Cat. No.: B1676965
CAS No.: 865466-24-6
M. Wt: 708.0 g/mol
InChI Key: RICZEKWVNZFTNZ-LFGITCQGSA-N
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Mechanism of Action

Target of Action

Narlaprevir primarily targets the NS3/4A serine protease of the hepatitis C virus . This protease plays a crucial role in the viral life cycle, as it is responsible for processing the viral polyprotein into individual proteins that are necessary for viral replication .

Mode of Action

This compound inhibits the NS3/4A serine protease, thereby preventing the cleavage of the viral polyprotein and the formation of functional viral proteins . The mechanism of inhibition involves reversible covalent binding of this compound with the active site of the NS3 protease via the ketoamide functional group . This effectively blocks the cleavage process, disrupting viral replication .

Biochemical Pathways

The inhibition of the NS3/4A serine protease by this compound disrupts the normal life cycle of the hepatitis C virus. The NS3/4A serine protease is responsible for the digestion of viral polyproteins into active viral nonstructural proteins, which are critical for viral replication and transcription . By inhibiting this protease, this compound prevents the formation of these nonstructural proteins, thereby inhibiting viral replication .

Pharmacokinetics

This compound is administered orally and has extensive hepatic metabolism through oxidation, reduction, and N-dealkylation, primarily involving the CYP3A4 enzyme . It has a high protein binding rate of 86.5–91.4% . The majority of the drug is excreted in the feces (81.1%), with a small amount excreted in the urine (3.14%) . These pharmacokinetic properties influence the bioavailability of this compound and its effectiveness in inhibiting the hepatitis C virus.

Result of Action

The result of this compound’s action is a reduction in the viral load within the patient’s body . By inhibiting the NS3/4A serine protease and disrupting the viral life cycle, this compound prevents the replication of the hepatitis C virus . This leads to a decrease in the number of viral particles, reducing the severity of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme could potentially affect the metabolism and efficacy of this compound . Additionally, patient-specific factors such as age, liver function, and the presence of other diseases can also impact the effectiveness and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Narlaprevir involves multiple steps, including the formation of a ketoamide functional group which is crucial for its inhibitory activity. The synthetic route typically involves the following steps:

  • Formation of the core bicyclic structure.
  • Introduction of the ketoamide group.
  • Coupling with the tert-butylsulfonylmethyl group.

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing the use of hazardous reagents. The process involves:

Chemical Reactions Analysis

Types of Reactions: Narlaprevir undergoes several types of chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like chlorine and bromine.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound molecule .

Scientific Research Applications

Narlaprevir has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study protease inhibition mechanisms.

    Biology: Helps in understanding the role of NS3/4A protease in viral replication.

    Medicine: Used in clinical trials for the treatment of chronic hepatitis C.

    Industry: Employed in the development of antiviral drugs and therapies.

Comparison with Similar Compounds

    Boceprevir: Another NS3/4A protease inhibitor used for the treatment of hepatitis C.

    Telaprevir: Similar to Boceprevir, it inhibits the NS3/4A protease.

    Simeprevir: A newer generation NS3/4A protease inhibitor with improved pharmacokinetic properties.

Uniqueness of Narlaprevir: this compound is unique due to its improved potency, pharmacokinetic profile, and physicochemical characteristics compared to first-generation inhibitors like Boceprevir. It also shows moderate inhibitory activity against the SARS-CoV-2 main protease, making it a potential candidate for COVID-19 treatment .

Properties

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICZEKWVNZFTNZ-LFGITCQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025746
Record name Narlaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865466-24-6
Record name Narlaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865466-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Narlaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865466246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narlaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NARLAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2857LA2O07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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